Chaulmoogric acid

Antimycobacterial Leprosy research In vivo efficacy

Researchers relying on hydnocarpic acid as a cyclopentenyl fatty acid scaffold risk experimental failure-it lacks in vivo anti-M. leprae efficacy even at higher dosing. Chaulmoogric acid provides the validated alternative with confirmed in vivo activity. • M. tuberculosis MIC: 9.82 μM-1.71× more potent than ethyl chaulmoograte • Superior in vivo M. leprae efficacy vs hydnocarpic acid in footpad models • PP5 activator (EC50 134.5 μM) for Alzheimer's target validation • ≥98% purity; optimal primary standard for Hydnocarpus extract QC

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
CAS No. 29106-32-9
Cat. No. B107820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChaulmoogric acid
CAS29106-32-9
Synonyms(S)-2-Cyclopentene-1-tridecanoic Acid;  (1S)-2-Cyclopentene-1-tridecanoic Acid;  NSC 14979;  NSC 26989;  NSC 52425
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1CC(C=C1)CCCCCCCCCCCCC(=O)O
InChIInChI=1S/C18H32O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h11,14,17H,1-10,12-13,15-16H2,(H,19,20)
InChIKeyXMVQWNRDPAAMJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes750 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chaulmoogric Acid: Technical Specifications & Sourcing


Chaulmoogric acid (CAS 29106-32-9) is a monounsaturated cyclopentenyl long-chain fatty acid with the molecular formula C18H32O2 and molecular weight 280.4 g/mol [1]. It is the (S)-enantiomer of 2-cyclopentene-1-tridecanoic acid, characterized by a cyclopentenyl ring at the terminal position of a 13-carbon aliphatic chain [1]. This compound occurs naturally as a major constituent in the seed oils of Hydnocarpus species (including H. kurzii, H. wightiana, and H. anthelminthicus) and Caloncoba echinata, where it typically comprises 21.0% to 35.0% of the total fatty acid content [2][3]. Chaulmoogric acid serves as a key structural representative of the cyclopentenyl fatty acid class, a group of naturally occurring lipids with established historical significance in antimicrobial therapeutics and emerging relevance in drug discovery programs targeting protein phosphatase modulation [4].

Chaulmoogric Acid: Why Analogs Are Not Interchangeable


Within the cyclopentenyl fatty acid class, chaulmoogric acid, hydnocarpic acid, and gorlic acid share a core structural motif but exhibit distinct chain lengths and, critically, divergent biological activity profiles [1]. In vivo efficacy data demonstrate that hydnocarpic acid, when administered intraperitoneally once per week at half the equivalent dose of chaulmoogra fatty acid salts, fails to inhibit Mycobacterium leprae multiplication, whereas chaulmoogric acid maintains efficacy even at reduced dosing frequency [2]. Furthermore, dihydrochaulmoogric acid retains anti-mycobacterial activity, but straight-chain saturated fatty acids such as palmitic acid are completely inactive, confirming that the cyclopentenyl ring alone is insufficient for activity and that specific structural features of chaulmoogric acid dictate functional outcomes [2][3]. Generic substitution based solely on class membership therefore introduces substantial risk of experimental failure or therapeutic non-equivalence.

Chaulmoogric Acid: Differential Evidence Guide


M. leprae In Vivo Efficacy: Chaulmoogric vs. Hydnocarpic Acid

In a mouse footpad infection model, chaulmoogric acid demonstrated retained inhibitory activity against Mycobacterium leprae multiplication when administered intraperitoneally five times per week at half the equivalent dose of the crude sodium salts of chaulmoogra fatty acids. In direct contrast, hydnocarpic acid administered intraperitoneally once per week at a dose equivalent to half that of the sodium salts of the chaulmoogra fatty acids was not effective. Dihydrochaulmoogric acid also retained activity, while palmitic acid was completely inactive [1]. This represents a direct head-to-head in vivo efficacy comparison establishing dose-sparing potential for chaulmoogric acid that is not observed with the closely related analog hydnocarpic acid under the tested regimen.

Antimycobacterial Leprosy research In vivo efficacy Dosing regimen comparison

M. tuberculosis MIC: Chaulmoogric Acid vs. Derivatives

In a standardized assay evaluating compounds isolated from Hydnocarpus anthelminthica seeds, chaulmoogric acid (compound 4) exhibited significant inhibition of Mycobacterium tuberculosis growth with an MIC value of 9.82 μM [1]. This value positions chaulmoogric acid between the more potent novel compounds anthelminthicin A (MIC 5.54 μM) and anthelminthicin B (MIC 16.70 μM), and demonstrates superior potency compared to ethyl chaulmoograte (compound 5, MIC 16.80 μM), its ethyl ester derivative [1]. All compounds were non-toxic to Candida albicans SC5314 at concentrations up to 100 μM, establishing a selectivity window for mycobacterial targeting [1].

Antitubercular Mycobacterium tuberculosis MIC comparison Natural product screening

K562 Leukemia: Selective Cytotoxicity Profile

Ethyl acetate seed extract of Hydnocarpus laurifolia, in which chaulmoogric acid constitutes 80.59% of the identified bioactive compounds by GC-MS, exhibited selective cytotoxicity against K562 chronic myelogenous leukemia cells with an IC50 of 25.41 μg/mL, while showing minimal toxicity to normal peripheral blood mononuclear cells (PBMCs) with an IC50 of 482.54 μg/mL, yielding a selectivity index of 18.99 [1]. The extract also demonstrated potent DPPH radical scavenging activity (IC50 = 10.64 ± 0.48 μg/mL) and inhibited Pseudomonas aeruginosa biofilm formation by 99.22% at MIC concentration [1].

Anticancer Selective cytotoxicity K562 leukemia Selectivity index

PP5 Activation: Distinct Mechanism vs. Arachidonic Acid

In a biochemical screening of the Microsource compound library for protein phosphatase 5 (PP5) activators, chaulmoogric acid was identified as an effective activator with an EC50 value of 134.5 μM [1]. Circular dichroism and limited proteolysis studies demonstrated that chaulmoogric acid binds to the tetratricopeptide repeat (TPR) domain of PP5, resulting in complete loss of helical contents in that region [1]. This binding mechanism is mechanistically distinct from that of arachidonic acid, a known endogenous PP5 activator that acts via a different molecular interaction [1]. Notably, synergistic activation of PP5 enzymatic activity was observed with combined application of both chaulmoogric acid and arachidonic acid at relatively low concentrations [1].

PP5 activator Alzheimer's disease research Enzyme modulation Mechanism of action

Natural Abundance: Predominant Component in Hydnocarpus Extracts

GC-MS analysis of ethyl acetate seed extract from Hydnocarpus laurifolia identified chaulmoogric acid as the predominant bioactive compound, constituting 80.59% of the detected composition, substantially exceeding hydnocarpic acid (6.76%), cyclobutylamine (5.28%), and lignoceric acid (2.21%) [1]. Similarly, in whole chaulmoogra oil from Hydnocarpus species (H. kurzii, H. wightiana, H. odorata), chaulmoogric acid represents the most abundant cyclopentenyl fatty acid at 29.6-35.0%, compared to hydnocarpic acid at 23.0-33.9% and gorlic acid at 12.8-25.1% [2].

Natural product isolation Phytochemical analysis GC-MS quantification Extract standardization

Chaulmoogric Acid: Research Applications & Use Cases


Antimycobacterial Drug Discovery: M. leprae In Vivo Model

Chaulmoogric acid is suitable for use as a positive control or lead scaffold in mouse footpad infection models evaluating novel antileprosy agents. Its documented in vivo efficacy against M. leprae under reduced dosing regimens (half equivalent dose, 5×/week IP) provides a benchmark that hydnocarpic acid fails to meet under comparable conditions [1]. Researchers developing cyclopentenyl fatty acid derivatives should prioritize chaulmoogric acid as the parent scaffold over hydnocarpic acid based on this differential in vivo efficacy profile.

Anti-Tubercular Screening: M. tuberculosis MIC Benchmarking

Chaulmoogric acid serves as a defined reference compound for M. tuberculosis growth inhibition assays, with an established MIC of 9.82 μM [2]. This value enables direct potency comparisons when screening novel derivatives or natural product isolates. The compound's superior potency relative to ethyl chaulmoograte (MIC 16.80 μM, 1.71-fold difference) supports selection of the free acid form for structure-activity relationship studies [2].

PP5-Targeted Neurological Research: Synergistic Activation

Chaulmoogric acid is appropriate for PP5 activation studies requiring a mechanistically distinct small-molecule tool. Its EC50 of 134.5 μM and TPR domain binding mechanism differ fundamentally from arachidonic acid, enabling investigation of synergistic PP5 activation strategies [3]. This property is particularly relevant for Alzheimer's disease research programs exploring PP5 as a therapeutic target, where combination approaches may achieve efficacy at lower individual compound concentrations.

Natural Product Standardization: QC Marker for Hydnocarpus Extracts

Given its predominant abundance in Hydnocarpus species extracts (80.59% in H. laurifolia ethyl acetate extract; 29.6-35.0% in chaulmoogra oil), chaulmoogric acid is the optimal reference standard for extract characterization, batch-to-batch consistency verification, and quantitative analysis [4][5]. Analytical laboratories developing HPLC or GC-MS methods for Hydnocarpus-derived materials should prioritize chaulmoogric acid as the primary calibration standard due to its superior isolation yield and commercial availability relative to minor cyclopentenyl fatty acids.

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